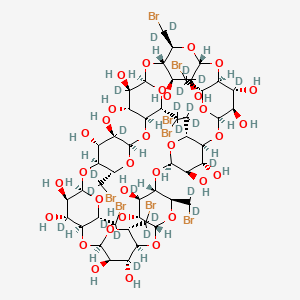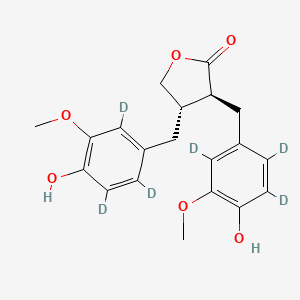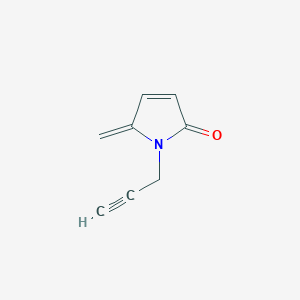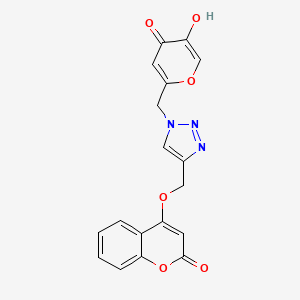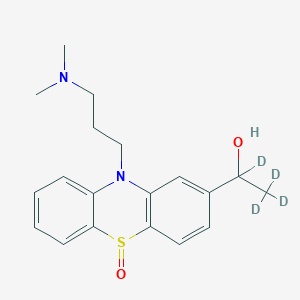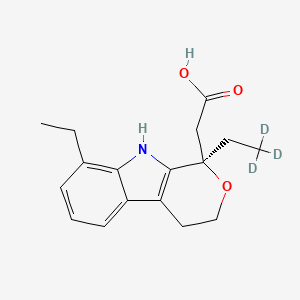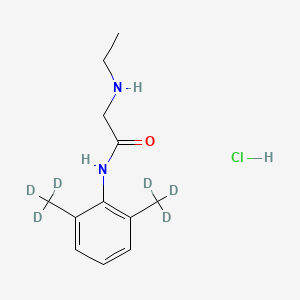
Nor Lidocaine-d6 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoethylglycinexylidide-d6 (hydrochloride) is a deuterium-labeled derivative of Monoethylglycinexylidide. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Monoethylglycinexylidide-d6 (hydrochloride) involves the incorporation of deuterium into the Monoethylglycinexylidide molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Monoethylglycinexylidide-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is then purified and characterized using various analytical techniques to confirm its structure and isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Monoethylglycinexylidide-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Monoethylglycinexylidide-d6 (hydrochloride) may yield corresponding N-oxide derivatives, while reduction may yield deuterated amine derivatives .
Applications De Recherche Scientifique
Monoethylglycinexylidide-d6 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Monoethylglycinexylidide and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Monoethylglycinexylidide.
Medicine: Used in clinical research to study the pharmacokinetics of drugs that are metabolized to Monoethylglycinexylidide.
Mécanisme D'action
The mechanism of action of Monoethylglycinexylidide-d6 (hydrochloride) is similar to that of Monoethylglycinexylidide. It acts as a local anesthetic by blocking sodium channels in nerve cells, thereby inhibiting the initiation and conduction of nerve impulses. This action results in the loss of sensation in the targeted area .
Comparaison Avec Des Composés Similaires
Similar Compounds
Monoethylglycinexylidide: The non-deuterated form of Monoethylglycinexylidide-d6 (hydrochloride).
Lidocaine: A widely used local anesthetic that is metabolized to Monoethylglycinexylidide.
Glycinexylidide: Another metabolite of Lidocaine with similar properties.
Uniqueness
Monoethylglycinexylidide-d6 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical applications. The presence of deuterium enhances the compound’s stability and allows for more accurate quantification in mass spectrometry .
Propriétés
Formule moléculaire |
C12H19ClN2O |
|---|---|
Poids moléculaire |
248.78 g/mol |
Nom IUPAC |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-(ethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i2D3,3D3; |
Clé InChI |
KPXFVVHMUVBVGI-HVTBMTIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CNCC.Cl |
SMILES canonique |
CCNCC(=O)NC1=C(C=CC=C1C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


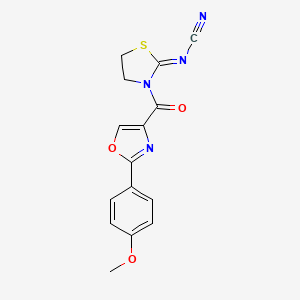
![(12aS)-2-methoxy-N,7,7,9,12a-pentamethyl-5,6,6a,12-tetrahydronaphtho[1,2-g]quinazoline-3-carboxamide](/img/structure/B12416001.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12416015.png)

